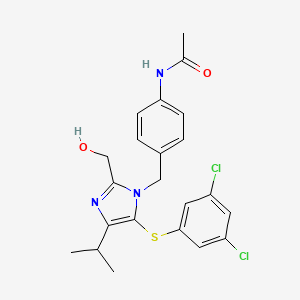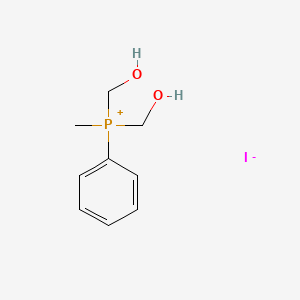
Bis(hydroxymethyl)methylphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hydroxymethyl)methylphenylphosphonium iodide is a chemical compound with the molecular formula C9H14IO2P It is a phosphonium salt that features a phenyl group attached to a phosphonium center, which is further substituted with hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hydroxymethyl)methylphenylphosphonium iodide typically involves the reaction of methylphenylphosphine with formaldehyde and hydrogen iodide. The reaction proceeds as follows:
- Methylphenylphosphine is reacted with formaldehyde in the presence of a base to form Bis(hydroxymethyl)methylphenylphosphine.
- The resulting Bis(hydroxymethyl)methylphenylphosphine is then treated with hydrogen iodide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(hydroxymethyl)methylphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium methoxide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of Bis(formyl)methylphenylphosphonium iodide or Bis(carboxyl)methylphenylphosphonium iodide.
Reduction: Formation of Bis(hydroxymethyl)methylphenylphosphine.
Substitution: Formation of Bis(hydroxymethyl)methylphenylphosphonium chloride or Bis(hydroxymethyl)methylphenylphosphonium methoxide.
Aplicaciones Científicas De Investigación
Bis(hydroxymethyl)methylphenylphosphonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a gene delivery vector due to its cationic nature.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bis(hydroxymethyl)methylphenylphosphonium iodide exerts its effects involves its interaction with biological molecules. The cationic phosphonium center can interact with negatively charged biomolecules, such as DNA or proteins, facilitating their transport or modification. The hydroxymethyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(hydroxymethyl)phenylphosphine: Lacks the methyl group on the phosphonium center.
Methylphenylphosphonium iodide: Lacks the hydroxymethyl groups.
Bis(hydroxymethyl)methylphosphonium iodide: Lacks the phenyl group.
Uniqueness
Bis(hydroxymethyl)methylphenylphosphonium iodide is unique due to the presence of both hydroxymethyl and phenyl groups attached to the phosphonium center. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
85684-36-2 |
|---|---|
Fórmula molecular |
C9H14IO2P |
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
bis(hydroxymethyl)-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C9H14O2P.HI/c1-12(7-10,8-11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PUTFJPHLFIZLJP-UHFFFAOYSA-M |
SMILES canónico |
C[P+](CO)(CO)C1=CC=CC=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


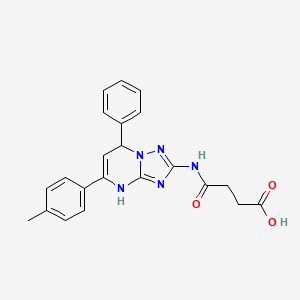
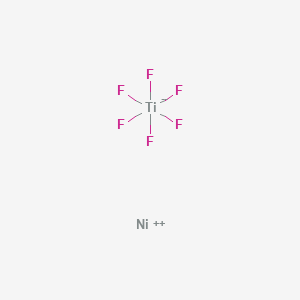
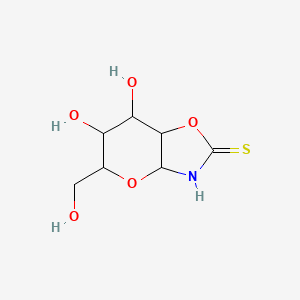
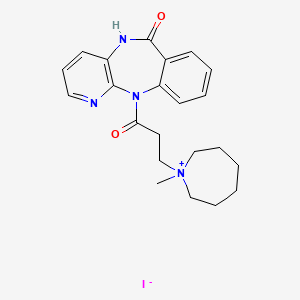
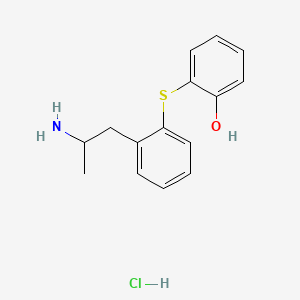
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
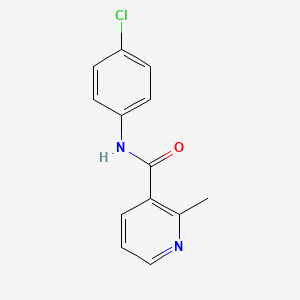

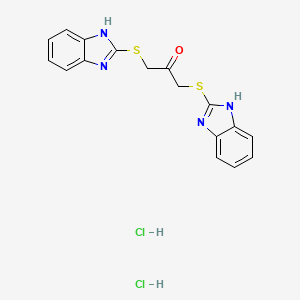
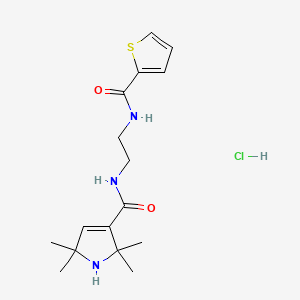
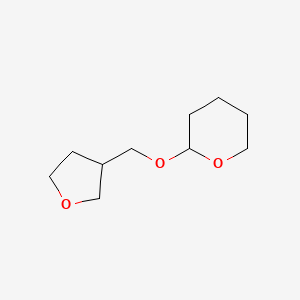
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

